3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide
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Overview
Description
3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of naphthalene carboxamides, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide typically involves the condensation of 3-hydroxynaphthalene-2-carboxylic acid with an appropriate amine. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus trichloride in a solvent like chlorobenzene under microwave irradiation . This method ensures high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups, leading to a variety of substituted derivatives
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics
Mechanism of Action
The biological activity of 3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets. For instance, its antimicrobial activity is linked to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The compound’s anti-tuberculosis action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall .
Comparison with Similar Compounds
When compared to other naphthalene carboxamide derivatives, 3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide stands out due to its unique structural features and enhanced biological activity. Similar compounds include:
3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide: Known for its high activity against Staphylococcus aureus.
3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide: Exhibits significant activity against Mycobacterium kansasii.
N-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxynaphthalene-2-carboxamide: Shows potent activity against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis.
Properties
CAS No. |
304455-22-9 |
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Molecular Formula |
C21H18N2O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide |
InChI |
InChI=1S/C21H18N2O2/c1-15(11-12-16-7-3-2-4-8-16)22-23-21(25)19-13-17-9-5-6-10-18(17)14-20(19)24/h2-14,24H,1H3,(H,23,25) |
InChI Key |
KXVNURGUEJQKHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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